(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H12N4OS2 and its molecular weight is 364.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Applications : This class of compounds, including thiazolidine-2,4-diones and related derivatives, has been extensively studied for their antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial and antifungal activities. Specifically, they have shown effectiveness against Gram-positive bacteria and various fungal strains, highlighting their potential as therapeutic agents in treating microbial infections (Aneja et al., 2011), (B'Bhatt & Sharma, 2017).
Anticancer and Antiangiogenic Effects : Some derivatives have been investigated for their anticancer properties, particularly their ability to inhibit tumor growth and angiogenesis. These findings suggest the potential of thioxothiazolidin-4-one derivatives in cancer therapy, owing to their capacity to suppress tumor-induced endothelial proliferation and tumor angiogenesis (Chandrappa et al., 2010).
Chemical Synthesis and Characterization : The synthesis of such compounds often involves Knoevenagel condensation and other reactions to create a variety of derivatives, showcasing the chemical versatility and potential for structural modification to enhance biological activity. These synthetic routes provide access to a wide array of compounds for further biological evaluation (Kamila & Biehl, 2012).
Molecular Docking and QSAR Studies : In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been utilized to predict the biological activities of these compounds. Such studies offer insights into the interaction mechanisms with biological targets and can guide the design of more potent derivatives (Ranga et al., 2013).
Properties
IUPAC Name |
(5Z)-5-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c23-17-15(25-18(24)20-17)9-13-11-22(14-6-2-1-3-7-14)21-16(13)12-5-4-8-19-10-12/h1-11H,(H,20,23,24)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRVLVXMBVQWID-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C4C(=O)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C\4/C(=O)NC(=S)S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.